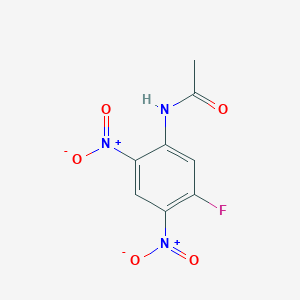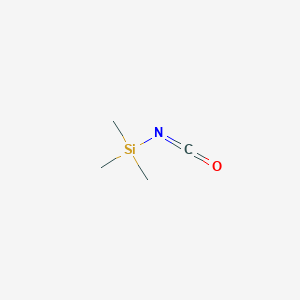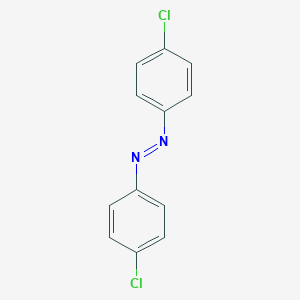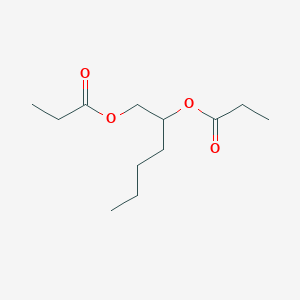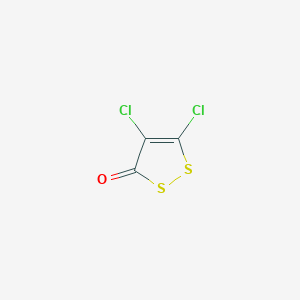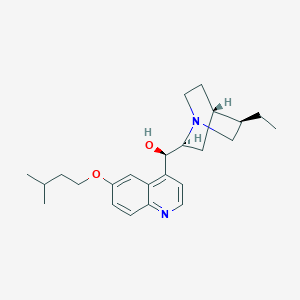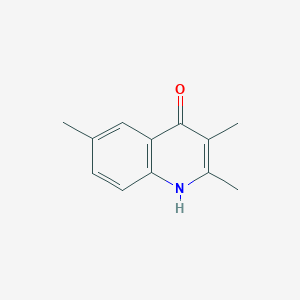
2,3,6-Trimethylchinolin-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives typically involves nucleophilic substitution reactions, condensation cyclizations, or specific modifications of simpler quinoline precursors. For example, the synthesis of 4-aminoquinazoline derivatives is achieved through the nucleophilic substitution reaction of chloroquinazoline and aryl amine (Liu et al., 2007). Another method involves sulfuric acid-promoted condensation cyclization of ethynylanilines with arylaldehydes in alcoholic solvents, offering an efficient one-pot synthesis route for arylquinolines (Wang et al., 2009).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including their geometric and electronic configurations, is often elucidated using X-ray crystallography, NMR, and computational methods. For instance, novel methoxyquinoline derivatives have been characterized revealing insights into their molecular geometry, optimized using density functional theory (DFT) and Hartree–Fock (HF) methods (Ökten et al., 2021).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, leading to a wide range of biological activities. The synthesis of N-substituted 4-amino-6,7,8-trimethoxyquinazoline derivatives illustrates the potential for creating compounds with significant antiproliferative activities against cancer cells (Liu et al., 2007).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. The crystal structure determinations of methyl 3,4,5-trimethoxybenzoate and 1,2-dihydro-2,2,4-trimethylquinoline derivatives provide insights into their solid-state characteristics and intermolecular interactions (Fotie et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of quinoline derivatives, are influenced by their molecular structure. Studies such as the synthesis and in vitro evaluation of octahydroquinazoline-2,5-dione derivatives highlight their potential as calcium antagonist agents, showcasing the diverse chemical properties these compounds can exhibit (Yarim et al., 2003).
Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften und Synthese
“2,3,6-Trimethylchinolin-4-OL” ist eine chemische Verbindung mit der CAS-Nummer: 1447-42-3 und einem Molekulargewicht von 187,24 . Es ist ein weißer bis gelber Feststoff und hat eine lineare Formel von C12H13NO .
Medizinisch-chemische Forschung
Chinolin, das aus einem mit N-heterocyclischem Pyridin fusionierten Benzol besteht, hat aufgrund seines breiten Spektrums an biologischer Aktivität erhebliche Aufmerksamkeit als Kernvorlage im Wirkstoffdesign erhalten . “this compound” als Chinolinderivat birgt Potenzial in der medizinisch-chemischen Forschung .
Arzneimittelentwicklung
Die jüngsten Fortschritte in der Chemie und dem therapeutischen Potenzial funktionalisierter Chinolinmotive haben ihre erheblichen Wirksamkeiten für die zukünftige Arzneimittelentwicklung aufgezeigt . Die bioaktiven Chinoline, einschließlich “this compound”, wurden über schnelle synthetische Ansätze genutzt .
In-vivo- und In-vitro-Screening
Das jüngste In-vivo- und In-vitro-Screening, das von Wissenschaftlern berichtet wurde, könnte den Weg für die Entwicklung neuer Medikamente ebnen . Dies deutet darauf hin, dass “this compound” ein potenzieller Kandidat für solche Screenings sein könnte .
Biomolekulare Chinoline
Aufgrund der Fülle an Informationen, die über das medizinische Potenzial von Chinolin und seinen funktionalisierten Derivaten verfügbar sind, könnte sich für Medizinalchemiker ein neues Chancenfenster eröffnen, um mehr biomolekulare Chinoline für die zukünftige Arzneimittelentwicklung zu erschließen
Wirkmechanismus
Target of Action
Quinoline derivatives have been known to exhibit a broad range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .
Mode of Action
Quinoline derivatives are known to exhibit their effects through various mechanisms of action, depending on the specific derivative and its targets .
Result of Action
Given the known biological activities of quinoline derivatives, it can be inferred that the compound may have potential antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .
Eigenschaften
IUPAC Name |
2,3,6-trimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-7-4-5-11-10(6-7)12(14)8(2)9(3)13-11/h4-6H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXBHMPKNBRNEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556621 |
Source


|
| Record name | 2,3,6-Trimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1447-42-3 |
Source


|
| Record name | 2,3,6-Trimethyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1447-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6-Trimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





